![molecular formula C10H9BrN2O B1408955 1-(4-Bromobenzyl)-1H-pyrazol-4-ol CAS No. 1597368-43-8](/img/structure/B1408955.png)
1-(4-Bromobenzyl)-1H-pyrazol-4-ol
Overview
Description
1-(4-Bromobenzyl)-1H-pyrazol-4-ol, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BBP is a pyrazolone derivative that has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Structural Analysis
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound closely related to 1-(4-Bromobenzyl)-1H-pyrazol-4-ol, demonstrates significant potential as an organic intermediate. It incorporates both pyrazole heterocycle and borate functional groups. This compound undergoes nucleophilic substitution reactions and its structure has been extensively analyzed through methods like FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations offer further insights into its molecular structure and electrostatic potential (Yang et al., 2021).
Reactivity in Arylations
The reactivity of 1-(2-bromobenzyl)-4-halopyrazoles, similar to the chemical , is noteworthy in both intermolecular and intramolecular Pd-catalyzed direct arylations. This includes the successful synthesis of various arylated pyrazoles and the formation of dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives, showcasing the versatility of such compounds in synthetic chemistry (Brahim et al., 2016).
Potential in Antibacterial Applications
Pyrazole Schiff bases, including compounds like (Z)-N-(4-bromobenzylidene)-1H-pyrazol-3-amine, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit promising results as potential antibacterial agents against organisms like C. albicans and Gram-negative bacteria (Feng et al., 2018).
Applications in Medicinal Chemistry
A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, akin to 1-(4-Bromobenzyl)-1H-pyrazol-4-ol, have been synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), indicating potential applications in anti-prostate cancer drugs (Nakao et al., 2014).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHHVMKKCHBJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-benzyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.